molecular formula C10H9BrN2 B13477464 5-Bromo-6-methylquinolin-8-amine

5-Bromo-6-methylquinolin-8-amine

Cat. No.: B13477464
M. Wt: 237.10 g/mol
InChI Key: UFPSWUWJFDBHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methylquinolin-8-amine is a quinoline derivative, which is a class of compounds known for their diverse applications in medicinal and industrial chemistry. Quinoline derivatives are often studied for their potential therapeutic properties and their ability to act as intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methylquinolin-8-amine typically involves the bromination of 6-methylquinolin-8-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods

Industrial production methods for quinoline derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis and solvent-free reactions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methylquinolin-8-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

5-Bromo-6-methylquinolin-8-amine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and receptors.

    Industry: It is used in the development of fluorescent sensors and other analytical tools

Mechanism of Action

The mechanism of action of 5-Bromo-6-methylquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the quinoline ring enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

5-bromo-6-methylquinolin-8-amine

InChI

InChI=1S/C10H9BrN2/c1-6-5-8(12)10-7(9(6)11)3-2-4-13-10/h2-5H,12H2,1H3

InChI Key

UFPSWUWJFDBHEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1Br)C=CC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.